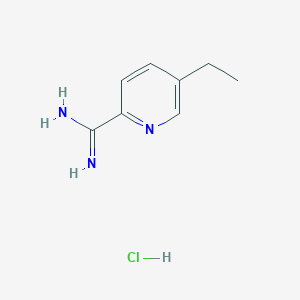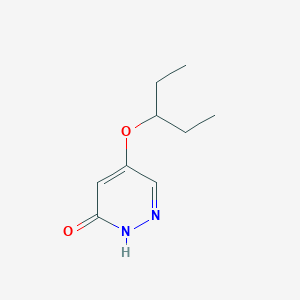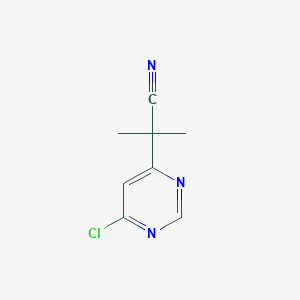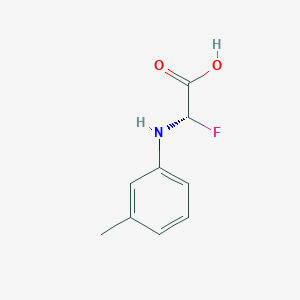![molecular formula C10H14N2Si B11907620 2-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B11907620.png)
2-(Trimethylsilyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trimethylsilyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a fusion of benzene and imidazole rings. The trimethylsilyl group attached to the benzimidazole ring enhances its chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Benzimidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(Trimethylsilyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction, leading to different derivatives.
Silylation Reactions: The compound can act as a silylating agent, transferring the trimethylsilyl group to other molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Silylation Reactions: The compound itself acts as a reagent, often in the presence of a base to facilitate the transfer of the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Various substituted benzimidazoles.
Oxidation and Reduction Reactions: Oxidized or reduced benzimidazole derivatives.
Silylation Reactions: Trimethylsilyl ethers and other silylated compounds.
科学的研究の応用
2-(Trimethylsilyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl and carboxyl groups during synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trimethylsilyl)-1H-benzo[d]imidazole involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, protecting functional groups such as hydroxyls and carboxyls during chemical reactions. This protection is crucial in multi-step syntheses where selective reactivity is required.
類似化合物との比較
Similar Compounds
- 1-(Trimethylsilyl)imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1-(Trimethylsilyl)-1H-imidazole
Uniqueness
2-(Trimethylsilyl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis. Its ability to act as a silylating agent while maintaining the structural integrity of the benzimidazole ring sets it apart from other similar compounds.
特性
分子式 |
C10H14N2Si |
|---|---|
分子量 |
190.32 g/mol |
IUPAC名 |
1H-benzimidazol-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10-11-8-6-4-5-7-9(8)12-10/h4-7H,1-3H3,(H,11,12) |
InChIキー |
BWHRIYCPTCQUTM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=NC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)






![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
